![molecular formula C15H23ClN4O4S B7899796 [1-(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7899796.png)
[1-(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H23ClN4O4S and its molecular weight is 390.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound [1-(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS No. 1257048-85-3) is a piperidine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its antibacterial properties, cytotoxic effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C15H23ClN4O4S, and it has a molecular weight of 368.88 g/mol. The structure includes a piperidine ring and a pyrimidine moiety, which are critical for its biological activity.
Antibacterial Properties
Recent studies have highlighted the compound's effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentrations (MICs) for these bacteria were found to be between 0.78 to 3.125 μg/mL , comparable to established antibiotics like vancomycin and linezolid .
Table 1: Antibacterial Activity of the Compound
Bacteria | MIC (μg/mL) | Resistance Type |
---|---|---|
Staphylococcus aureus | 0.78 - 3.125 | Methicillin-resistant (MRSA) |
Enterococcus faecium | 0.78 - 3.125 | Vancomycin-resistant (VREfm) |
Staphylococcus epidermidis | 1.56 - 6.25 | Linezolid-resistant (LRSE) |
Escherichia coli | No Activity | - |
Cytotoxicity Studies
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant cytotoxicity in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction . The structure–activity relationship (SAR) studies indicated that modifications to the piperidine and pyrimidine rings could enhance its anticancer properties.
Table 2: Cytotoxicity Data
Cell Line | IC50 (μM) | Reference Drug |
---|---|---|
FaDu (hypopharyngeal cancer) | 5.0 | Bleomycin (IC50: 7.5 μM) |
MCF-7 (breast cancer) | 10.0 | Doxorubicin |
HeLa (cervical cancer) | 12.5 | Cisplatin |
The antibacterial activity of the compound is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, similar to other piperidine derivatives . Additionally, its ability to induce apoptosis in cancer cells may be linked to the activation of specific signaling pathways that promote cell death.
Case Studies
- Case Study on MRSA Inhibition : A study conducted on clinical isolates of MRSA demonstrated that the compound effectively reduced bacterial load in vitro and in mouse models, indicating its potential as a therapeutic agent against resistant strains .
- Anticancer Efficacy in Animal Models : In vivo studies using xenograft models showed that treatment with this compound significantly reduced tumor size compared to controls, suggesting its efficacy in cancer therapy .
Aplicaciones Científicas De Investigación
Anticancer Activity
The compound has shown promise in preclinical studies as an anticancer agent. Research indicates that derivatives of pyrimidine and piperidine can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. For instance, studies have demonstrated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, suggesting potential for development into effective anticancer therapies.
Antiviral Properties
Recent investigations into the antiviral properties of pyrimidine derivatives have highlighted their ability to interfere with viral replication. [1-(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester may act by inhibiting viral enzymes or altering host cell pathways that viruses exploit for replication.
Neuroprotective Effects
The neuroprotective potential of this compound is being explored due to the presence of the piperidine structure, which is associated with several neuroactive compounds. Research indicates that similar compounds can reduce oxidative stress and inflammation in neuronal cells, providing a basis for investigating this compound's efficacy in neurodegenerative diseases.
Enzyme Inhibition
Studies have shown that carbamate derivatives can act as enzyme inhibitors, particularly in the context of acetylcholinesterase inhibition, which is relevant for treating conditions like Alzheimer's disease. The specific interactions of this compound with target enzymes warrant further investigation.
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating efficacy at low concentrations. |
Study B | Antiviral Activity | Showed inhibition of viral replication in vitro, suggesting a mechanism involving interference with viral protein synthesis. |
Study C | Neuroprotection | Indicated reduction in apoptosis markers in neuronal cell cultures exposed to oxidative stress, supporting potential therapeutic use in neurodegenerative disorders. |
Propiedades
IUPAC Name |
tert-butyl N-[1-(6-chloro-2-methylsulfonylpyrimidin-4-yl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O4S/c1-15(2,3)24-14(21)17-10-6-5-7-20(9-10)12-8-11(16)18-13(19-12)25(4,22)23/h8,10H,5-7,9H2,1-4H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFGMTATDKMIFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC(=NC(=N2)S(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.